molecular formula C9H9BrN4 B1444952 [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 944905-68-4

[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1444952
CAS No.: 944905-68-4
M. Wt: 253.1 g/mol
InChI Key: MJNUZKGXASEWKZ-UHFFFAOYSA-N
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Description

[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable bromophenyl halide with the triazole intermediate.

    Amination: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the bromophenyl-triazole intermediate with a suitable amine source in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of reduced triazole or bromophenyl derivatives.

    Substitution: Formation of various functionalized triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymers and materials for enhanced properties such as conductivity and stability.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

    Drug Development: The compound can serve as a scaffold for the design of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Electronics: It can be incorporated into electronic devices for improved performance and durability.

Mechanism of Action

The mechanism of action of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of enzymes and receptors, leading to its biological effects. The methanamine group can further enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

  • [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Uniqueness:

  • Positional Isomerism: The position of the bromine atom on the phenyl ring can significantly influence the compound’s chemical and biological properties. For example, [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine may exhibit different reactivity and binding affinity compared to its 2- or 4-bromo analogs.
  • Functional Group Variation: Substitution of the bromine atom with other halogens or functional groups can lead to compounds with distinct properties and applications.

Biological Activity

The compound [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a triazole ring with a bromophenyl substituent and a methanamine group. The molecular formula is C10H10BrN5C_{10}H_{10}BrN_5, and its structure can be represented as follows:

 1 3 bromophenyl 1H 1 2 3 triazol 4 yl methanamine\text{ 1 3 bromophenyl 1H 1 2 3 triazol 4 yl methanamine}

Physical Properties

PropertyValue
Molecular Weight244.12 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied for its inhibitory effects on the DprE1 enzyme, which is crucial in the treatment of tuberculosis .
  • Receptor Binding : The bromophenyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways relevant to cancer and infectious diseases .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : Research indicates that derivatives of triazole compounds can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 2.2 to 6.9 μg/mL against the DprE1 enzyme .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The compound's structural features allow it to interfere with cancer cell proliferation by:

  • Inducing Apoptosis : Studies suggest that triazole compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .
  • Targeting Kinases : Some derivatives have shown potent inhibition against c-Met kinases involved in tumor growth and metastasis .

Cytotoxicity Assessment

Cytotoxic effects are critical for evaluating the safety profile of new compounds. In vitro studies using mouse fibroblast 3T3 cells showed that concentrations up to 50 μg/mL were tolerated without significant cytotoxicity, indicating a favorable safety margin for further development .

Case Study 1: DprE1 Inhibition

A study focused on designing ligands against DprE1 led to the identification of several triazole-based compounds with promising inhibitory activity. The study highlighted the structure–activity relationships (SAR) that inform the design of more effective inhibitors against tuberculosis .

Case Study 2: Anticancer Activity

Another research effort investigated the anticancer potential of triazole derivatives against various cancer cell lines. Results indicated that modifications on the phenyl ring significantly influenced biological activity, suggesting that targeted structural changes could enhance efficacy against specific cancers .

Properties

IUPAC Name

[1-(3-bromophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNUZKGXASEWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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